Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 861210-45-9
VCID: VC5945309
InChI: InChI=1S/C21H22F3N5O2/c1-3-4-5-9-12-16-18(19(30)31-2)27-28-29(16)20-25-15(14-10-7-6-8-11-14)13-17(26-20)21(22,23)24/h6-8,10-11,13H,3-5,9,12H2,1-2H3
SMILES: CCCCCCC1=C(N=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC
Molecular Formula: C21H22F3N5O2
Molecular Weight: 433.435

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate

CAS No.: 861210-45-9

Cat. No.: VC5945309

Molecular Formula: C21H22F3N5O2

Molecular Weight: 433.435

* For research use only. Not for human or veterinary use.

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate - 861210-45-9

Specification

CAS No. 861210-45-9
Molecular Formula C21H22F3N5O2
Molecular Weight 433.435
IUPAC Name methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate
Standard InChI InChI=1S/C21H22F3N5O2/c1-3-4-5-9-12-16-18(19(30)31-2)27-28-29(16)20-25-15(14-10-7-6-8-11-14)13-17(26-20)21(22,23)24/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Standard InChI Key ZABQZJNQRIKYGA-UHFFFAOYSA-N
SMILES CCCCCCC1=C(N=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A 1,2,3-triazole ring substituted at the 1-position with a pyrimidinyl group and at the 5-position with a hexyl chain.

  • A 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl group, introducing aromaticity and electron-withdrawing characteristics via the trifluoromethyl substituent.

  • A methyl ester at the 4-position of the triazole, enhancing solubility and enabling further functionalization.

The IUPAC name, methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazole-4-carboxylate, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC<sub>21</sub>H<sub>22</sub>F<sub>3</sub>N<sub>5</sub>O<sub>2</sub>
Average mass433.434 g/mol
Monoisotopic mass433.172560 g/mol
ChemSpider ID4392060
MDL numberMFCD03787555

Spectral Characteristics

While experimental spectral data (NMR, IR) for this specific compound are unavailable in public databases, analogous triazole-pyrimidine hybrids exhibit:

  • <sup>1</sup>H NMR: Resonances for the hexyl chain (δ 0.8–1.6 ppm), triazole protons (δ 7.2–8.1 ppm), and pyrimidine aromatic protons (δ 8.3–8.9 ppm) .

  • <sup>19</sup>F NMR: A singlet near δ -60 ppm for the trifluoromethyl group .

  • HRMS: A molecular ion peak at m/z 433.172560 [M+H]<sup>+</sup> .

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is synthesized via a click chemistry approach, as demonstrated for structurally related triazole derivatives . A representative protocol involves:

  • Alkyne Preparation: Reacting 4-phenyl-6-(trifluoromethyl)-2-ethynylpyrimidine with methyl 5-azidohexanoate.

  • Cycloaddition: Catalyzing the reaction with CuSO<sub>4</sub>/sodium ascorbate in a THF:water (1:1) solvent system at room temperature for 12 hours .

  • Purification: Isolation via flash chromatography (hexane:ethyl acetate = 6:4) yields the product in moderate-to-high purity .

Table 2: Reaction Conditions for CuAAC

ParameterDetail
Catalyst systemCuSO<sub>4</sub>/sodium ascorbate
SolventTHF:water (1:1)
TemperatureRoom temperature (25°C)
Reaction time12 hours
Yield (estimated)60–75% (based on analogs )

Computational Modeling

Molecular dynamics (MD) simulations of analogous triazole-pyrimidine hybrids reveal:

  • Binding stability: RMSD values <3.5 Å over 30 ns trajectories, indicating stable ligand-receptor interactions .

  • Key interactions:

    • π–π stacking between the triazole ring and tyrosine residues.

    • Hydrogen bonding between the carboxylate group and histidine/piperidine motifs .

Structural and Electronic Analysis

Conformational Flexibility

The hexyl chain introduces hydrophobicity, while the trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Quantum mechanical calculations predict:

  • A dihedral angle of 120–130° between the triazole and pyrimidine rings, minimizing steric hindrance.

  • Electrostatic potential maps showing electron-deficient regions at the triazole core, favoring electrophilic substitution reactions .

Solubility and LogP

Estimated properties include:

  • LogP: 3.8–4.2 (indicating moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents for biological assays .

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